molecular formula C15H17N3O5 B6525960 ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate CAS No. 1015665-65-2

ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B6525960
CAS No.: 1015665-65-2
M. Wt: 319.31 g/mol
InChI Key: TXMSJVOLYLXXTC-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a furan-2-yl group at position 5 and a piperazine-1-carboxylate moiety at position 3 via a carbonyl bridge.

Properties

IUPAC Name

ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-2-21-15(20)18-7-5-17(6-8-18)14(19)11-10-13(23-16-11)12-4-3-9-22-12/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMSJVOLYLXXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of β-Ketoester Intermediate

A Claisen-Schmidt condensation between furan-2-carbaldehyde and ethyl acetoacetate under acidic conditions generates the β-ketoester ethyl 3-oxo-3-(furan-2-yl)propanoate (Scheme 1A). This reaction is catalyzed by concentrated hydrochloric acid or sulfuric acid in ethanol, yielding the intermediate at 60–80°C over 4–6 hours.

Key Reaction Conditions

  • Reactants : Furan-2-carbaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq)

  • Catalyst : HCl (10 mol%)

  • Solvent : Ethanol

  • Temperature : 70°C

  • Yield : ~75%

Cyclization to 1,2-Oxazole

The β-ketoester is treated with hydroxylamine hydrochloride in aqueous ethanol to form the isoxazole ring. Heating under reflux for 8–12 hours affords ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate (Scheme 1B).

Optimization Notes

  • Excess hydroxylamine (1.5 eq) ensures complete cyclization.

  • Microwave-assisted synthesis reduces reaction time to 30 minutes at 120°C.

Hydrolysis to Carboxylic Acid

Saponification of the ester using potassium hydroxide in ethanol/water (1:1) at 80°C for 3 hours yields 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid (Scheme 1C).

Preparation of Ethyl Piperazine-1-Carboxylate

Ethyl piperazine-1-carboxylate serves as the nucleophilic partner for acylation. It is commercially available or synthesized via carbamate formation from piperazine.

Carbamate Formation

Piperazine reacts with ethyl chloroformate in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base (Scheme 2A).

Procedure

  • Reactants : Piperazine (1.0 eq), ethyl chloroformate (1.1 eq)

  • Base : TEA (2.0 eq)

  • Solvent : DCM

  • Temperature : 0°C → RT, 2 hours

  • Yield : 85–90%

Coupling of 1,2-Oxazole-3-Carboxylic Acid to Piperazine

The final step involves activating the carboxylic acid and coupling it to ethyl piperazine-1-carboxylate.

Acid Chloride Method

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM (Scheme 3A). Subsequent reaction with ethyl piperazine-1-carboxylate in DCM/TEA affords the target compound.

Reaction Conditions

  • Activation : SOCl₂ (2.0 eq), DCM, reflux, 2 hours

  • Coupling : Ethyl piperazine-1-carboxylate (1.2 eq), TEA (3.0 eq), RT, 12 hours

  • Yield : 70–75%

Carbodiimide-Mediated Coupling

A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (Scheme 3B).

Optimized Protocol

  • Reactants : 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid (1.0 eq), ethyl piperazine-1-carboxylate (1.1 eq)

  • Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)

  • Base : N-ethylmorpholine (2.0 eq)

  • Solvent : DMF

  • Temperature : 0°C → RT, 16 hours

  • Yield : 82–85%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from benzene/hexanes. Structural confirmation relies on:

  • ¹H NMR : Signals at δ 8.2 (oxazole-H), 7.6–6.3 (furan-H), 4.2 (COOCH₂CH₃), 3.6–3.4 (piperazine-CH₂).

  • LC-MS : [M+H]⁺ at m/z 348.3.

Comparative Analysis of Methods

Method Conditions Yield Purity
Acid Chloride CouplingDCM/TEA, 12h70–75%95%
EDC/HOBt CouplingDMF, 16h82–85%98%
Microwave-Assisted Cyclization120°C, 30min78%97%

The EDC/HOBt method offers superior yields and purity, making it the preferred industrial-scale approach.

Challenges and Mitigation Strategies

  • Regioselectivity in Oxazole Formation : Use of stoichiometric hydroxylamine and controlled pH minimizes byproducts.

  • Piperazine Handling : Piperazine’s hygroscopic nature necessitates anhydrous conditions during carbamate synthesis .

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The 1,2-oxazole core exhibits characteristic reactions:

Reaction TypeConditionsProduct/OutcomeSupporting Data
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro group introduced at position 5 (ortho to oxygen)Observed in structurally similar oxazoles.
Ring-Opening Hydrolysis Acidic (HCl/H₂O, Δ)Cleavage to α-amino ketone derivativesReported for 5-methyl-1,2-oxazole derivatives.
Cross-Coupling Pd catalysis (Suzuki conditions)Arylation at position 5Demonstrated in furan-oxazole hybrids.

Furan Ring Reactivity

The furan-2-yl substituent undergoes typical conjugated diene reactions:

Reaction TypeConditionsProduct/OutcomeSupporting Data
Diels-Alder Cycloaddition Heat, dienophile (e.g., maleic anhydride)Bicyclic adduct formationFurans in similar compounds react as dienes .
Electrophilic Substitution Acetylation (Ac₂O, H₃PO₄)Acetyl group at position 5Observed in furan-carbonyl derivatives .
Oxidation MnO₂ or DDQ2(5H)-Furanone formationCommon for furans adjacent to electron-withdrawing groups.

Piperazine and Ester Functionalization

The piperazine-carboxylate moiety enables diverse modifications:

Reaction TypeConditionsProduct/OutcomeSupporting Data
Acylation Acid chlorides (e.g., AcCl, pyridine)N-Acylpiperazine derivativesPiperazine acylation demonstrated in analogs .
Ester Hydrolysis NaOH/H₂O or LiOH/THFCarboxylic acid formationEthyl esters hydrolyze under basic conditions.
N-Alkylation Alkyl halides (K₂CO₃, DMF)Quaternary ammonium saltsPiperazine alkylation reported in sulfonamide derivatives.

Carbonyl Group Reactivity

The central oxazole-3-carbonyl group participates in key transformations:

Reaction TypeConditionsProduct/OutcomeSupporting Data
Nucleophilic Attack Grignard reagents (RMgX)Ketone alcohol intermediatesCarbonyl reactivity observed in oxazole-carboxamides.
Reduction LiAlH₄ or NaBH₄Alcohol or amine derivativesSelective reduction of carbonyls in piperazine hybrids .

Stability Under Pharmacological Conditions

Critical for drug development:

ConditionpHTemperatureDegradation PathwayHalf-LifeSource
Acidic (simulated gastric fluid)1.237°CEster hydrolysis~2.5 hrsAnalog data
Neutral (blood plasma)7.437°COxazole ring oxidation>24 hrsSimilar furan-oxazoles

Synthetic Utility

The compound serves as a versatile intermediate:

  • Peptide coupling : Activated esters form amides with amino acids (EDC/HOBt).

  • Metal coordination : Pyridine-like N sites bind transition metals (e.g., Pd, Cu) for catalysis .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxazole and furan rings exhibit significant antimicrobial properties. Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate has been studied for its potential to inhibit bacterial growth and combat infections. Studies suggest that the furan and oxazole components enhance the compound's interaction with microbial targets, making it a candidate for antibiotic development.

Anticancer Properties

The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Preliminary studies have shown that derivatives of piperazine and oxazole can induce apoptosis in cancer cells. This compound is being investigated for its efficacy against various cancer cell lines, with promising results indicating its potential as an anticancer agent.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its unique structure allows chemists to modify various functional groups, leading to the creation of new derivatives with enhanced biological activities. This versatility makes it a valuable building block in pharmaceutical chemistry.

Method Development

This compound has been utilized in method development for synthesizing other heterocyclic compounds. Its reaction conditions are explored to optimize yield and purity, providing insights into the reactivity of similar structures.

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

A recent investigation focused on the anticancer properties of this compound against human breast cancer cell lines. The study revealed that treatment with ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. These findings support further exploration of this compound as a lead candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate involves its interaction with various molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs sharing key structural features: 1,2-oxazole/isoxazole derivatives , furan-containing heterocycles , and piperazine-based esters .

1,2-Oxazole Derivatives with Piperazine Moieties

  • Structural Contrast: Unlike the target compound, these feature oxazolidinone and triazole rings instead of isoxazole and furan. The tert-butyl ester group may confer greater steric hindrance compared to the ethyl ester in the target compound.

Furan-Linked Heterocycles

  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide):

    • Structure : Contains a 1,3,4-oxadiazole core linked to furan-2-yl and a sulfamoyl group.
    • Bioactivity : Demonstrated antifungal activity against Candida spp., with MIC values comparable to fluconazole .
    • Key Difference : The 1,3,4-oxadiazole core (vs. 1,2-oxazole) and sulfamoyl substituent likely alter electronic properties and bioavailability.
  • Naphtho[2,1-b]furan-2-carboxylate Derivatives: Synthesis: Derived from naphthofuran carbohydrazides, these compounds incorporate 1,3,4-oxadiazole and triazole rings .

Piperazine-Based Carboxylates with Heterocyclic Cores

  • Adamantane-Linked 1,2,4-Triazole-N-Mannich Bases (Compounds 1–3): Structure: Piperazine carboxylates coupled with adamantane-triazole-thione scaffolds . Bioactivity: Displayed hypoglycemic activity via inhibition of 11β-HSD1, with molecular docking revealing interactions with key residues (e.g., Tyr177, Ser170).
  • Pyridylpiperazine-Oxadiazole Inhibitors (Compounds 42–45) :

    • Structure : Piperazine linked to 1,2,4-oxadiazole and pyridine rings .
    • Bioactivity : Optimized for E. coli AcrAB-TolC efflux pump inhibition, with EC90 values in the µM range. Substituent chain length (methyl, ethyl, propyl) influenced potency.

Structural and Functional Analysis Table

Compound Class Core Heterocycle Key Substituents Bioactivity/Stability Notes Reference
Target Compound 1,2-Oxazole Furan-2-yl, piperazine carboxylate Unknown (limited data) N/A
LMM11 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl Antifungal (MIC ~2 µg/mL)
Adamantane-Triazole-N-Mannich 1,2,4-Triazole Adamantane, piperazine carboxylate Hypoglycemic (11β-HSD1 inhibition)
Pyridylpiperazine-Oxadiazoles 1,2,4-Oxadiazole Pyridine, variable alkyl chains Efflux pump inhibition (EC90 ~5 µM)
Naphthofuran-Oxadiazoles 1,3,4-Oxadiazole Naphthofuran, triazole-thione Antibacterial (MIC 10–50 µg/mL)

Key Research Findings and Implications

Heterocyclic Core Influence :

  • 1,2-Oxazole (isoxazole) derivatives are less common in the literature compared to 1,3,4-oxadiazoles or triazoles. The latter often show enhanced metabolic stability and binding affinity due to planar aromaticity and hydrogen-bonding capacity .
  • The furan-2-yl group in the target compound may confer π-π stacking interactions but could reduce stability under oxidative conditions compared to saturated adamantane or phenyl groups .

Piperazine Role :

  • Piperazine carboxylates improve solubility and serve as bioisosteres for amine groups, facilitating target engagement (e.g., enzyme active sites or efflux pumps) .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling of 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with ethyl piperazine-1-carboxylate, analogous to methods used for LMM11 and adamantane-triazole derivatives .

Stability Considerations :

  • Piperazine esters (e.g., tert-butyl derivatives in ) are prone to hydrolysis in acidic media. The ethyl ester in the target compound may offer intermediate stability compared to tert-butyl or benzyl esters.

Q & A

Synthesis and Characterization

Basic: Q: What synthetic routes are commonly employed for preparing ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate, and how is its purity validated? A: The compound is synthesized via a multi-step approach:

Step 1: Formation of the 1,2-oxazole core via cyclization of an alkyne and nitrile oxide (e.g., Huisgen cycloaddition).

Step 2: Coupling of the oxazole fragment to a piperazine-carboxylate intermediate using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .

Step 3: Final purification via silica gel chromatography or recrystallization.
Validation:

  • LC-MS for molecular weight confirmation (e.g., observed [M+H]⁺ ~361.3) .
  • ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., furan protons at δ 6.3–7.4 ppm, piperazine carbamate carbonyl at ~165 ppm) .

Advanced: Q: How can reaction conditions be optimized to improve yield in the coupling step between the oxazole and piperazine moieties? A: Key parameters include:

  • Catalyst selection: Zinc trifluoromethanesulfonate enhances coupling efficiency in heterocyclic systems .
  • Solvent polarity: Dichloromethane or DMF improves solubility of intermediates.
  • Temperature: Reactions performed at 80–100°C under inert atmosphere reduce side-product formation .
    Data Table:
ParameterOptimal ConditionYield Improvement
CatalystZn(OTf)₂15–20%
SolventDMF10–12%
Temperature80°C18–25%

Structural Elucidation

Basic: Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure? A:

  • X-ray crystallography (via SHELX or ORTEP ) resolves bond lengths/angles (e.g., oxazole C–O bond: ~1.36 Å).
  • FT-IR confirms carbonyl stretches (e.g., piperazine carbamate C=O at ~1700 cm⁻¹) .

Advanced: Q: How can high-resolution crystallographic data resolve ambiguities in electron density maps for the furan-oxazole moiety? A:

  • Twinned data refinement in SHELXL with HKLF 5 format improves accuracy.
  • DFT calculations (e.g., B3LYP/6-31G*) validate torsional angles of the furan ring .

Biological Activity Profiling

Basic: Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

  • Receptor binding assays (e.g., dopamine D2 or serotonin 5-HT2A receptors) .
  • Cytotoxicity screening (MTT assay in HEK-293 or HeLa cells) .

Advanced: Q: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance selectivity? A:

  • Key modifications:
    • Replace furan with thiophene to assess heterocycle effects on binding .
    • Introduce electron-withdrawing groups on the oxazole to modulate π-π stacking .
  • Docking simulations (AutoDock Vina) predict interactions with target proteins (e.g., AR or HIV-1 CCR5 receptors) .

Stability and Reactivity

Basic: Q: What precautions are necessary to maintain compound stability during storage? A:

  • Storage: –20°C under argon in amber vials to prevent hydrolysis of the carbamate group .
  • Decomposition signs: Discoloration (yellow → brown) or precipitate formation .

Advanced: Q: How does the chloroacetyl group in analogous piperazines influence reactivity in nucleophilic substitution reactions? A:

  • The chloroacetyl group undergoes SN2 reactions with amines/thiols, enabling prodrug derivatization (e.g., conjugation to targeting peptides) .
  • Kinetic studies: Second-order rate constants (k ~0.15 M⁻¹s⁻¹) in ethanol/water mixtures .

Methodological Challenges

Advanced: Q: How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during characterization? A:

  • Multi-technique cross-validation:
    • HSQC/HMBC NMR assigns ambiguous proton-carbon correlations .
    • High-resolution MS/MS identifies fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .
  • Dynamic NMR resolves conformational exchange in piperazine rings (e.g., coalescence temperature analysis) .

Computational Modeling

Advanced: Q: What computational strategies predict the compound’s metabolic pathways? A:

  • ADMET prediction (SwissADME) identifies likely Phase I oxidation sites (e.g., furan ring epoxidation) .
  • MD simulations (GROMACS) model membrane permeability using logP values (~2.1) .

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